tert-butyl N-[(3S,3aR,6S,6aR)-6-amino-hexahydrofuro[3,2-b]furan-3-yl]carbamate
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Overview
Description
The compound tert-butyl N-[(3S,3aR,6S,6aR)-6-amino-hexahydrofuro[3,2-b]furan-3-yl]carbamate is a structurally complex molecule with potential applications in various fields of chemistry, biology, and medicine. It features a hexahydrofurofuran core, making it interesting for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl N-[(3S,3aR,6S,6aR)-6-amino-hexahydrofuro[3,2-b]furan-3-yl]carbamate typically involves multiple steps:
Formation of the Hexahydrofurofuran Core: : This can be achieved through cyclization reactions, often involving the use of reducing agents to transform precursor molecules into the desired cyclic structure.
Introduction of the Amino Group: : Incorporation of the amino group at the 6th position requires selective protection and deprotection steps, ensuring that only the desired site is functionalized.
Carbamate Formation: : The final step involves the reaction of the amino group with tert-butyl chloroformate to form the tert-butyl carbamate.
Industrial Production Methods: : Industrial production may involve optimization of the above synthetic routes to increase yield and purity, as well as to reduce the number of steps. Catalysts and automation may be used to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can involve conversion of the furan core to more oxidized species.
Reduction: : Hydrogenation may be used to modify the hexahydrofurofuran ring further.
Substitution: : The amino group may undergo nucleophilic substitutions with electrophiles, producing a variety of derivatives.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Hydrogen gas with palladium on carbon (Pd/C).
Substitution: : Alkyl halides in the presence of a base.
Major Products: : Depending on the reaction, major products can include hydroxylated derivatives, saturated cyclic compounds, and substituted furan analogs.
Scientific Research Applications
Chemistry: : Used as a building block for more complex synthetic molecules due to its reactive amino and furan groups.
Medicine: : Research into its potential as a drug or drug intermediate due to its structural uniqueness.
Industry: : May be explored as a monomer or precursor for the synthesis of advanced materials.
Mechanism of Action
The compound's mechanism of action depends on its interaction with specific molecular targets:
Molecular Targets: : Enzymes, receptors, or nucleic acids.
Pathways Involved: : Could include inhibition of enzymes, modulation of receptor activity, or interference with nucleic acid functions.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(furan-3-yl)carbamate: : Lacks the hexahydrofurofuran core, simpler structure.
N-Boc-L-glutamic acid: : Similar amino-carbamate functional group but different core structure.
tert-Butyl 3-(hydroxymethyl)-furan-2-carboxylate: : Contains a furan ring but differs in substituent positions.
Unique Aspects
Structural Complexity: : The hexahydrofurofuran ring adds steric bulk and unique chemical reactivity.
Functional Diversity: : Amino and carbamate groups provide multiple reaction sites for chemical modifications.
This compound's unique structure and reactivity make it a fascinating subject for ongoing research and development in various scientific fields.
Properties
IUPAC Name |
tert-butyl N-[(3S,3aR,6S,6aR)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(14)13-7-5-16-8-6(12)4-15-9(7)8/h6-9H,4-5,12H2,1-3H3,(H,13,14)/t6-,7-,8+,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXSNSZFCYKBPW-RBXMUDONSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC2C1OCC2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CO[C@H]2[C@@H]1OC[C@@H]2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1932199-27-3 |
Source
|
Record name | tert-butyl N-[(3S,3aR,6S,6aR)-6-amino-hexahydrofuro[3,2-b]furan-3-yl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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